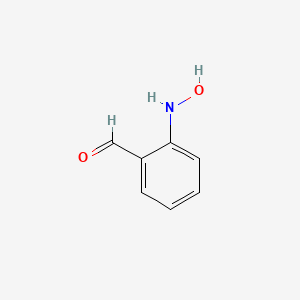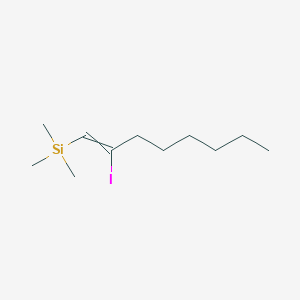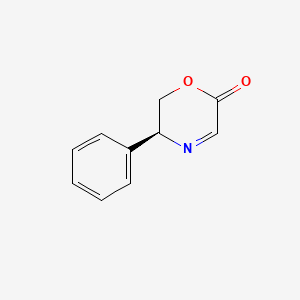
2-(Hydroxyamino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyamino)benzaldehyde is an organic compound characterized by the presence of a hydroxyamino group (-NHOH) attached to a benzene ring with an aldehyde functional group (-CHO). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 2-nitrobenzaldehyde. The nitro group (-NO2) is reduced to the hydroxyamino group (-NHOH) using reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogen in the presence of a catalyst.
Hydroxylation: Another approach is the hydroxylation of 2-aminobenzaldehyde. This can be achieved using hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reductive amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can be oxidized to 2-(hydroxyamino)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to 2-aminobenzaldehyde by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the benzene ring, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous medium, room temperature.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Concentrated nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and appropriate catalysts.
Major Products Formed:
Oxidation: 2-(hydroxyamino)benzoic acid.
Reduction: 2-aminobenzaldehyde.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxyamino)benzaldehyde finds applications in various scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(Hydroxyamino)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved are determined by the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(Hydroxyamino)acetic Acid: Similar in structure but contains an additional carboxylic acid group.
2-Aminobenzaldehyde: Lacks the hydroxyamino group, making it less reactive in certain contexts.
2-Nitrobenzaldehyde: Contains a nitro group instead of the hydroxyamino group, leading to different reactivity and applications.
Uniqueness: 2-(Hydroxyamino)benzaldehyde is unique due to its combination of hydroxyamino and aldehyde functional groups, which allows for diverse chemical reactions and applications not possible with similar compounds.
Eigenschaften
CAS-Nummer |
147779-90-6 |
|---|---|
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
2-(hydroxyamino)benzaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-5,8,10H |
InChI-Schlüssel |
OLXBDOYXRGTHAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)

![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)


![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)

![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)


